2-(4-Chlorophenyl)-1-propanol
Overview
Description
Scientific Research Applications
1. Pathways in Chemical Reactions
Montanari, Paradisi, and Scorrano (1999) explored the reaction of nitrosobenzenes with thiols in alcoholic media, specifically in 2-propanol solution. They discovered that this reaction leads to the formation of azoxybenzenes and anilines, with the reaction pathway initiating through the rapid coupling of reagents into a covalent adduct. This research highlights the role of 2-propanol in facilitating key intermediate stages in chemical reactions (Montanari, Paradisi, & Scorrano, 1999).
2. Enzymatic Resolution in Biotechnology
Miyazawa et al. (2001) demonstrated the enzymatic resolution of 2-(substituted phenoxy)-1-propanols, such as 2-(4-chlorophenoxy)-1-propanol, using the lipase from Achromobacter sp. in diisopropyl ether. This study indicates the potential application of these compounds in biotechnological processes, specifically in achieving moderate to good enantioselectivity (Miyazawa et al., 2001).
3. Antimicrobial and Anticancer Activities
Viji et al. (2020) examined a molecule related to 2-(4-Chlorophenyl)-1-propanol for its antimicrobial and anticancer activities. They utilized molecular docking to identify hydrogen bonds and binding energy with different proteins, indicating the potential of this compound in pharmaceutical applications (Viji et al., 2020).
4. Molecular Structure and Spectroscopic Analysis
Najiya et al. (2014focused on the molecular structure and spectroscopic analysis of a compound similar to this compound. They conducted a thorough investigation using Hartree-Fock and Density Functional Theory methods, which are crucial for understanding the molecular properties and potential applications of such compounds in various scientific fields (Najiya et al., 2014).
5. Catalysis in Organic Synthesis
Shen et al. (1997) studied a chloro-containing chiral β-amino alcohol, closely related to this compound, in the enantioselective borane reduction of prochiral ketones. This research underscores the significance of such compounds in catalyzing specific reactions in organic synthesis, demonstrating their potential utility in producing enantiomerically pure substances (Shen et al., 1997).
6. Pharmacological Activity
Matosiuk et al. (2005) synthesized and analyzed 1-(4-chlorophenyl)-2-aminoimidazoline-2, a compound structurally related to this compound. They explored its central activity, particularly its antinociceptive and serotonergic properties, indicating its potential for pharmacological applications, especially in pain management and serotonin-related therapies (Matosiuk et al., 2005).
Properties
IUPAC Name |
2-(4-chlorophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHWBOQMDQIEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343054 | |
Record name | 2-(4-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59667-21-9 | |
Record name | 4-Chloro-β-methylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59667-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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